![molecular formula C13H25NO B1391174 (1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol CAS No. 1218361-75-1](/img/structure/B1391174.png)
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol
Overview
Description
“(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol” is a chemical compound with the molecular formula C13H25NO . It is listed under CAS No. 1218361-75-1 .
Molecular Structure Analysis
The compound contains a cyclohexane ring, which is known to adopt a chair conformation due to its stability . The cyclohexane ring in this compound is substituted with a cyclohexyl(methyl)amino group at the 2-position and a hydroxyl group at the 1-position .Scientific Research Applications
Chiral Auxiliaries in Synthesis
(1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol and its variants have been used as chiral auxiliaries in synthesis. For example, their addition to alkylzinc chlorides, followed by hydrolysis, enabled the production of (R)-α-hydroxy acids with high optical purity, demonstrating their utility in enantioselective synthesis (Basavaiah & Krishna, 1995).
Ligand Synthesis and Characterization
Compounds related to (1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol have been synthesized and characterized as ligands for metal complexes. These studies focus on their spectroscopic and thermal properties, contributing to our understanding of such compounds in coordination chemistry (Baran, Kaya, & Turkyilmaz, 2012).
Mannich Base Synthesis
Research includes the preparation and characterization of Mannich -β-amino carbonyl compounds, with (1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol derivatives being key components. These studies contribute to organic chemistry, particularly in understanding the synthesis and properties of novel Mannich bases (Hussein & Yousif, 2021).
Molecular Recognition Studies
Optically pure derivatives of (1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol have been used in molecular recognition, particularly in the discrimination of isomers via NMR or fluorescence spectroscopy. This application is significant in analytical chemistry for isomer detection (Khanvilkar & Bedekar, 2018).
properties
IUPAC Name |
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h11-13,15H,2-10H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZQTEPQOCJIFK-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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